N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide, commonly known as TTA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. TTA is a synthetic compound that is structurally similar to the natural compound thiazolidinedione, which is known for its antidiabetic properties. In
Mechanism of Action
The mechanism of action of TTA is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism. TTA is a selective PPARγ modulator that binds to the receptor and induces its transcriptional activity, resulting in improved glucose and lipid metabolism.
Biochemical and Physiological Effects
TTA has been shown to have various biochemical and physiological effects in animal models of metabolic disorders. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and protect against neuronal damage. TTA has also been shown to increase adiponectin levels, a hormone that plays a crucial role in glucose and lipid metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using TTA in lab experiments is its specificity for PPARγ, which allows for targeted effects on glucose and lipid metabolism. TTA also has a long half-life, which allows for sustained effects in animal models. However, TTA has limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on TTA. One area of research is in the development of more efficient synthesis methods to improve the yield and purity of TTA. Another area of research is in the exploration of TTA's potential therapeutic applications in other fields such as cancer and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of TTA and its effects on various biological pathways.
Scientific Research Applications
TTA has been studied extensively for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome. TTA has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.
TTA has also been studied for its potential anti-inflammatory and neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, TTA has been shown to reduce inflammation and protect against neuronal damage.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-7-5-6-8-12(11)9-14(19)18-15-17-13(10-20-15)16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITNEKXMXASJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NC(=CS2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.